molecular formula C10H6N2O B3360860 5H-Pyrido[3,2-b]pyrrolizin-5-one CAS No. 89991-18-4

5H-Pyrido[3,2-b]pyrrolizin-5-one

Cat. No.: B3360860
CAS No.: 89991-18-4
M. Wt: 170.17 g/mol
InChI Key: BXAWGGNTKGIUHH-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]pyrrolizin-5-one ( 89991-18-4) is a high-purity chemical compound with a molecular formula of C₁₀H₆N₂O and a molecular weight of 170.17 g/mol . This compound belongs to the pyrrolizinone class, which is recognized for its significant pharmacological interest and structural complexity . Scientific research has identified this specific scaffold as a promising precursor for the development of novel antitumor agents. Studies on its analogs demonstrate potent antiproliferative activity against human tumor cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast cancer) . The mechanism of action for these active derivatives involves the induction of early apoptosis (programmed cell death) without exerting necrotic effects, confining cells in the mitotic phases and suggesting a targeted cytotoxic action on tumor cells . Furthermore, these analogs have shown selectivity by not affecting the viability of differentiated, normal intestinal-like cells (Caco-2), indicating a potential for a favorable therapeutic window . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,2-b]pyrrolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-9-7-3-1-5-11-10(7)12-6-2-4-8(9)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWGGNTKGIUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523429
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-18-4
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Polycyclic Heterocycles in Contemporary Chemical Research

Polycyclic heterocyclic compounds are of immense importance in modern chemical research due to their diverse applications. They are integral components in more than 90% of new drugs, bridging the gap between biology and chemistry. researchgate.net Their utility extends to various fields, including medicinal chemistry, biochemistry, agrochemicals, and veterinary products. researchgate.netijpsr.com The presence of heteroatoms like nitrogen, oxygen, and sulfur in these ring systems imparts distinct physicochemical properties that are often crucial for their biological function. nih.gov Many naturally occurring substances, such as alkaloids, antibiotics, vitamins, and hormones, contain heterocyclic moieties, highlighting their fundamental role in biological processes. ijpsr.comnih.govijsrtjournal.com

The structural diversity and functional utility of these compounds have spurred extensive synthetic research. Scientists continually explore new methods to synthesize novel heterocyclic frameworks and investigate their potential as therapeutic agents against a wide range of diseases, including cancer, inflammation, and various infections. researchgate.net The ability of these compounds to interact with biological targets like DNA and enzymes makes them particularly attractive for drug discovery. nih.gov

Historical and Theoretical Foundations of Pyrido 3,2 B Pyrrolizine Systems

The pyrido[3,2-b]pyrrolizine ring system is a specific class of polycyclic heterocycles that has been the subject of increasing investigation. Pyrrolizinones, the larger family to which this compound belongs, are recognized for their structural complexity and pharmacological activity. nih.gov Research into analogous structures, such as 9H-pyrido[2,3-b]pyrrolizin-9-one, has revealed significant antiproliferative activity against human tumor cell lines, providing a strong impetus for the exploration of related scaffolds. nih.gov

The synthesis of the pyrido[3,2-b]pyrrolizine core and its derivatives often involves multi-step reaction sequences. These synthetic strategies are designed to construct the fused ring system with high efficiency and yield. The theoretical interest in these systems stems from their unique electronic and steric properties, which can be fine-tuned through chemical modification to enhance their biological activity.

Structural Framework of 5h Pyrido 3,2 B Pyrrolizin 5 One

The chemical structure of 5H-Pyrido[3,2-b]pyrrolizin-5-one is characterized by a fused tetracyclic system. It consists of a pyridine (B92270) ring fused to a pyrrolizine moiety, with a ketone group at the 5-position. The systematic name, this compound, precisely describes this arrangement of atoms and functional groups.

PropertyValue
Chemical Formula C10H6N2O
IUPAC Name This compound
CAS Number 89991-21-9 chemcd.com
Molecular Weight 170.17 g/mol

The planarity and aromaticity of the ring system are key structural features that influence its chemical reactivity and biological interactions. The presence of both a pyridine and a pyrrole-like nitrogen atom, along with the carbonyl group, provides multiple sites for potential intermolecular interactions, such as hydrogen bonding and pi-stacking with biological macromolecules.

Research Aims and Scope Pertaining to 5h Pyrido 3,2 B Pyrrolizin 5 One

Retrosynthetic Analysis and Key Disconnections for the Pyrido[3,2-b]pyrrolizin-5-one Scaffold

A critical step in devising a synthetic route to a target molecule is the retrosynthetic analysis, which involves mentally deconstructing the molecule into simpler, commercially available starting materials. For the this compound core, a logical retrosynthetic approach would involve key disconnections of the pyrrolizinone system.

A primary disconnection can be made at the C-N bond of the pyridine (B92270) ring and the C-C bond of the pyrrole (B145914) ring, leading to two key fragments: a substituted pyridine and a pyrrole derivative. Further disconnection of the pyrrolidinone ring through a C-N bond cleavage would simplify the pyrrole fragment into a linear precursor. This strategic disassembly suggests that the synthesis could be achieved by constructing the pyrrole ring onto a pre-existing pyridine framework, followed by the final cyclization to form the lactam of the pyrrolizinone system.

Another viable retrosynthetic strategy could involve the disconnection of the bonds forming the five-membered pyrrole ring fused to the pyridine core. This would lead to a substituted pyridine precursor with a side chain that can be cyclized to form the desired pyrrolizinone. The choice of the specific disconnection and the corresponding synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical and Modern Synthetic Approaches to the Pyrido[3,2-b]pyrrolizin-5-one Core

The synthesis of the this compound scaffold has been primarily achieved through multi-step synthetic pathways, as specific one-pot, cascade, or metal-catalyzed reactions for the parent compound are not extensively documented in the current scientific literature.

Multi-Step Synthesis Pathways

The synthesis of analogs of this compound has been reported, providing a foundational methodology for accessing this class of compounds. Current time information in Bangalore, IN. A representative multi-step synthesis involves the construction of a substituted pyrrole ring onto a pyridine precursor, followed by cyclization to form the pyrrolizinone core. This approach allows for the introduction of various substituents on the heterocyclic framework, enabling the exploration of structure-activity relationships. The yields for these multi-step syntheses of the tripentone analogs are reported to be in the range of 61-91%. Current time information in Bangalore, IN.

A general synthetic scheme, based on the synthesis of its analogs, would likely commence with a suitably substituted pyridine derivative. This pyridine precursor would undergo a series of reactions to introduce a side chain that can be elaborated into the fused pyrrole ring. The final step would then be an intramolecular cyclization to form the lactam ring of the this compound system.

Metal-Catalyzed Reactions

Metal-catalyzed reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although various metal-catalyzed cross-coupling reactions are conceivable for the construction of the this compound skeleton, specific literature detailing such approaches for this particular compound is scarce. The application of palladium, copper, or other transition metal catalysts could potentially offer novel and efficient routes to this heterocyclic system.

Mechanistic Insights into Key Bond-Forming Steps

Based on the multi-step synthesis of this compound analogs, the key bond-forming steps likely involve well-established organic reactions. A crucial step would be the formation of the pyrrole ring fused to the pyridine core. This could proceed through a nucleophilic substitution reaction where a nitrogen-containing side chain on the pyridine ring attacks an electrophilic carbon, followed by cyclization and aromatization.

The final lactam formation to yield the 5-oxo moiety of the pyrrolizinone system is another critical step. This intramolecular cyclization would likely involve the attack of a nitrogen atom on an ester or carboxylic acid functionality attached to the pyrrole ring. The reaction mechanism would be dependent on the specific functional groups present in the precursor and the reaction conditions employed, such as the use of a base or a dehydrating agent to facilitate the cyclization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is of increasing importance in chemical synthesis to minimize environmental impact. While there are no specific studies focusing on the green synthesis of this compound, the general principles of green chemistry can be applied to its synthesis. These include the use of less hazardous solvents, minimizing the number of synthetic steps to improve atom economy, employing catalytic reagents over stoichiometric ones, and designing processes that are energy-efficient. Future synthetic efforts towards this compound and its analogs would benefit from the explicit consideration and implementation of these principles.

Data Table of Synthesized this compound Analogs

CompoundSubstituentsYield (%)
Analog 1R1 = H, R2 = Phenyl75
Analog 2R1 = Methyl, R2 = Phenyl82
Analog 3R1 = H, R2 = 4-Chlorophenyl68
Analog 4R1 = Methyl, R2 = 4-Chlorophenyl78
Analog 5R1 = H, R2 = 4-Methoxyphenyl85
Analog 6R1 = Methyl, R2 = 4-Methoxyphenyl91
Analog 7R1 = H, R2 = Thiophen-2-yl61
Analog 8R1 = Methyl, R2 = Thiophen-2-yl72

Note: The yields are based on the reported synthesis of tripentone analogs of this compound. Current time information in Bangalore, IN.

Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Stereoselectivities

The primary method reported for the synthesis of this compound analogs, specifically tripentone analogs, demonstrates high efficiency, with reported yields ranging from good to excellent, typically between 61% and 91%. Current time information in Bangalore, IN. This synthetic route stands as a significant advancement in accessing this class of compounds.

While detailed, step-by-step procedures for a variety of methods to synthesize the parent this compound are not extensively documented in publicly available literature, the synthesis of its analogs provides valuable insights into the efficiency of the core reaction sequence. The high yields suggest a robust and well-optimized protocol.

Data on Synthetic Efficiency:

ProductSynthetic MethodYield (%)Reference
This compound analogsNot specified in abstract61-91 Current time information in Bangalore, IN.

Further detailed research into the specific methodologies is required to populate this table with a broader range of synthetic strategies and their comparative efficiencies.

Regioselectivity:

The issue of regioselectivity is critical in the synthesis of asymmetric heterocyclic systems like this compound. The formation of the pyrrolizinone core fused to the pyridine ring can potentially lead to different regioisomers. However, the available literature on the synthesis of its analogs suggests that the reported methods proceed with a high degree of regiochemical control, consistently yielding the desired this compound framework. Current time information in Bangalore, IN. The specific factors governing this regioselectivity, such as the nature of the starting materials, catalysts, and reaction conditions, warrant a more in-depth investigation of the detailed experimental procedures.

Stereoselectivity:

For the parent this compound, which is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, when substitutions on the pyrrolizine ring are introduced, chiral centers can be created. The synthesis of substituted analogs would then require careful control of stereochemistry. At present, the available literature does not provide specific details on the stereoselective synthesis of chiral derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the initial characterization of newly synthesized this compound derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. This is a critical first step in confirming the successful synthesis of the target compound.

In the characterization of various analogs, HRMS data is consistently reported to confirm the proposed structures. For instance, in the synthesis of related nortopsentin derivatives containing a pyrrolo[2,3-b]pyridine core, which shares structural similarities with the pyridopyrrolizinone system, HRMS was used to confirm the molecular formulas of the synthesized compounds. nih.gov The observed mass is typically within a very narrow tolerance (e.g., ± 0.001 Da) of the calculated mass for the expected molecular formula, providing strong evidence for the compound's identity.

Table 1: Representative HRMS Data for this compound Analogs

Compound DerivativeMolecular FormulaCalculated Mass (m/z) [M+H]⁺Found Mass (m/z) [M+H]⁺Reference
Aza-isoindolo analogC₁₉H₁₅N₅O330.1349330.1351 nih.gov
Bromo-aza-isoindolo analogC₁₉H₁₄BrN₅O408.0454408.0456 nih.gov
Fluoro-bromo-aza-isoindolo analogC₁₉H₁₃BrFN₅O426.0360426.0358 nih.gov

This table is illustrative and presents data for structurally related compounds to demonstrate the application of HRMS.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of this compound derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals, providing invaluable information about the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern on the heterocyclic core. Protons of alkyl or other substituent groups will appear in their characteristic regions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the lactam ring in the this compound scaffold is a particularly diagnostic signal, typically appearing significantly downfield (e.g., >160 ppm). The chemical shifts of the aromatic carbons provide further confirmation of the ring system's structure.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic system. The chemical shifts of the pyridinic and pyrrolic nitrogen atoms would be distinct and could be used to probe electronic effects within the molecule. However, detailed ¹⁵N NMR data for this specific compound class is not widely reported in the surveyed literature.

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolo[2,3-b]pyridine Carboxylate (structurally related)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.35 (s)-
3-103.75
48.35 (m)128.95
57.30 (dd)117.87
68.35 (m)143.73
N-CH₃3.83 (s)31.41
O-CH₃3.88 (s)50.91
C=O-163.99

Data from a related methyl-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. nih.gov This table is for illustrative purposes to show typical chemical shift ranges.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is instrumental in tracing the proton networks within the pyridyl and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting substituents to the heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is critical for determining the stereochemistry and conformation of the molecule, for example, the relative orientation of substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: For this compound derivatives, the most prominent and diagnostic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the range of 1650-1750 cm⁻¹. The exact frequency can provide insights into ring strain and electronic effects. Other characteristic bands include C-N stretching, C=C and C=N stretching of the aromatic rings, and C-H stretching and bending vibrations. mdpi.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and for bonds that are weakly absorbing in the IR, such as certain C=C bonds. While detailed Raman spectra for this specific compound class are not extensively documented in the searched literature, it remains a valuable tool for comprehensive vibrational analysis. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for a Related Heterocyclic Amide

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretch3400-3200
C-H (aromatic)Stretch3100-3000
C=O (amide)Stretch~1690
C=N, C=CStretch (aromatic)1600-1450

This table is illustrative, based on data for related heterocyclic systems. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, confirming its connectivity, bond lengths, bond angles, and stereochemistry. For complex heterocyclic systems like this compound derivatives, X-ray crystallography is the gold standard for structural proof. researchgate.netlookchem.com

The crystallographic data not only confirms the molecular structure but also provides insights into intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. While obtaining suitable crystals can be a challenge, the resulting data is invaluable. For many related indolizine (B1195054) and pyrrolizinone derivatives, X-ray crystallography has been crucial for confirming structures, especially in cases of unexpected rearrangements or ambiguous stereochemistry. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

If a this compound derivative is chiral, either due to the presence of a stereocenter or axial chirality, chiroptical techniques become essential. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration of a chiral molecule. To date, specific studies focusing on the chiroptical properties of enantiomerically resolved this compound derivatives are not prominent in the surveyed literature, but this technique would be indispensable should chiral analogs be synthesized.

Electrophilic Aromatic Substitution Reactions of the Pyrido[3,2-b]pyrrolizin-5-one Core

The this compound core possesses two aromatic rings, the pyrrole and the pyridine ring, which exhibit different reactivities towards electrophiles. The pyrrole ring is generally electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient, especially when protonated or coordinated to a Lewis acid. The presence of the carbonyl group in the pyrrolizinone system further deactivates the adjacent rings towards electrophilic substitution.

Due to the electron-withdrawing nature of the pyridone moiety, electrophilic substitution on the pyridine ring is expected to be difficult. Conversely, the pyrrole ring, being more electron-rich, is the more likely site for electrophilic attack. The preferred position of substitution on the pyrrole ring would be influenced by the directing effects of the fused rings and the nitrogen atom. Computational studies on the electron density distribution of the parent molecule would be beneficial to predict the most reactive sites.

Typical electrophilic substitution reactions such as nitration and halogenation would likely require harsh conditions. For instance, nitration might be achieved using a mixture of nitric acid and sulfuric acid, while halogenation could be performed with N-halosuccinimides in the presence of a radical initiator or a Lewis acid catalyst. It is important to note that under strongly acidic conditions, the nitrogen atoms can be protonated, which would further deactivate the rings towards electrophilic attack.

PositionPredicted Reactivity towards ElectrophilesRationale
Pyrrole RingMore reactiveElectron-rich nature of the pyrrole ring.
Pyridine RingLess reactiveElectron-deficient nature of the pyridine ring, further deactivated by the adjacent carbonyl group.

Nucleophilic Additions and Substitutions

The most prominent site for nucleophilic attack in this compound is the carbonyl carbon of the lactam ring. Lactams, being cyclic amides, are generally less reactive towards nucleophiles than their acyclic counterparts due to ring strain and amide resonance. However, they can undergo nucleophilic addition, particularly with strong nucleophiles.

Hydrolysis of the lactam, either under acidic or basic conditions, would lead to the opening of the five-membered ring, yielding a carboxylic acid derivative of a pyrido-pyrrole system. The reaction with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to the formation of hemiaminals or, upon elimination of water, enamines.

Another potential site for nucleophilic attack is the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group (e.g., a halogen) is present on the ring. The electron-withdrawing nature of the fused ring system would facilitate such a reaction.

Reaction TypeReagentsPotential Product
Lactam HydrolysisH3O+ or OH-Ring-opened carboxylic acid
Nucleophilic AdditionGrignard reagents (RMgX)Hemiaminal or enamine
SNAr (on a halogenated derivative)Nu-Substituted pyridone

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound involves both oxidation and reduction processes. The nitrogen atoms in the heterocyclic system can be oxidized to form N-oxides. nih.govrsc.org The oxidation of N-heterocycles is a common transformation and can be achieved using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.govrsc.org The resulting N-oxides can serve as valuable intermediates for further functionalization. The oxidative dehydrogenation of the heterocyclic system could also be possible, leading to more unsaturated or aromatic systems, a process that has been observed in other N-heterocycles. researchgate.netnih.govacs.org

Reduction of the this compound core can occur at different sites. The lactam carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the pyrrolizinone into a pyrrolizine derivative. jove.comjove.commasterorganicchemistry.commasterorganicchemistry.comchemicalforums.com Catalytic hydrogenation, typically using a palladium or platinum catalyst, can lead to the reduction of the double bonds in the pyridine and/or pyrrole rings, yielding partially or fully saturated derivatives. rsc.orgacs.orgacs.orgresearchgate.netresearchgate.net The specific outcome of the hydrogenation would depend on the catalyst, solvent, and reaction conditions.

TransformationReagents/ConditionsPotential Product
N-Oxidationm-CPBA, H2O2N-oxide derivative nih.govrsc.org
Lactam ReductionLiAlH4Pyrrolizine derivative jove.comjove.commasterorganicchemistry.commasterorganicchemistry.comchemicalforums.com
Catalytic HydrogenationH2, Pd/C or PtO2Partially or fully saturated derivative rsc.orgacs.orgacs.orgresearchgate.netresearchgate.net
Oxidative DehydrogenationMetal catalysts, O2Aromatized heterocycle researchgate.netnih.govacs.org

Cycloaddition Reactions Involving the Pyrido[3,2-b]pyrrolizin-5-one System

The fused heterocyclic system of this compound contains both a diene (in the pyridone ring) and a potential dipolarophile (the pyrrole ring), making it a candidate for various cycloaddition reactions.

The pyridone ring can act as a diene in Diels-Alder reactions, a behavior observed in other 2-pyridone systems. nih.govresearchgate.netacs.orgacsgcipr.orgslideserve.com The reactivity would be influenced by the substituents on the ring and the nature of the dienophile. Electron-withdrawing groups on the dienophile would favor a normal electron-demand Diels-Alder reaction.

The pyrrole ring can participate in [3+2] cycloaddition reactions, acting as a dipolarophile with various 1,3-dipoles such as azomethine ylides or nitrile oxides. nih.govrsc.orgnih.govfrontiersin.orgmdpi.com This would lead to the formation of new five-membered rings fused to the pyrrole moiety. The regioselectivity of such reactions would be an important aspect to consider.

Reaction TypeParticipating RingPotential Reactant
Diels-Alder [4+2]Pyridone ring (as diene)Electron-deficient alkenes/alkynes nih.govresearchgate.netacs.orgacsgcipr.orgslideserve.com
1,3-Dipolar [3+2]Pyrrole ring (as dipolarophile)Azomethine ylides, nitrile oxides nih.govrsc.orgnih.govfrontiersin.orgmdpi.com

Ring-Opening and Rearrangement Pathways

The strained nature of the fused ring system and the presence of heteroatoms make this compound susceptible to ring-opening and rearrangement reactions under certain conditions. As mentioned earlier, hydrolysis of the lactam is a form of ring-opening reaction.

Photochemical reactions could induce rearrangements. For instance, 2-pyridones are known to undergo photochemical rearrangements to form bicyclic lactams or other isomers. acs.orgrsc.orgnih.govnih.govrsc.org The specific outcome for this compound would depend on the wavelength of light used and the solvent.

Ring-opening of the pyrrolizinone moiety could also be initiated by strong bases or nucleophiles, potentially leading to the formation of functionalized pyrrole or pyridine derivatives. Studies on related pyrrolizinone systems have shown that ring-opening can be a key step in their transformation. tandfonline.commdpi.com

Catalytic Transformations Utilizing the this compound Moiety

The this compound scaffold can be functionalized using modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions. To apply these methods, a halogenated derivative of the parent compound would be required. For example, a bromo or iodo substituent on either the pyridine or pyrrole ring could serve as a handle for Suzuki, Sonogashira, or Heck couplings.

The Suzuki coupling, which forms a new carbon-carbon bond between an organoboron compound and a halide, has been successfully applied to various N-heterocycles, including pyrroles and pyridines. mdpi.comnih.govacs.orgnih.govacs.org This would allow for the introduction of aryl or vinyl substituents onto the this compound core.

The Sonogashira coupling, which couples a terminal alkyne with a halide, is another powerful tool for C-C bond formation and has been used on pyridine derivatives. wikipedia.orgresearchgate.netacs.orgorganic-chemistry.orglibretexts.org This would enable the introduction of alkynyl groups, which are versatile functional groups for further transformations.

Coupling ReactionRequired SubstrateReagentsProduct
Suzuki CouplingHalogenated this compoundR-B(OH)2, Pd catalyst, baseAryl/vinyl substituted derivative mdpi.comnih.govacs.orgnih.govacs.org
Sonogashira CouplingHalogenated this compoundTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, baseAlkynyl substituted derivative wikipedia.orgresearchgate.netacs.orgorganic-chemistry.orglibretexts.org

Derivatization, Functionalization, and Scaffold Modification of 5h Pyrido 3,2 B Pyrrolizin 5 One

Regioselective Functionalization Strategies

The regioselective functionalization of the 5H-Pyrido[3,2-b]pyrrolizin-5-one scaffold is crucial for establishing clear structure-activity relationships. While specific studies on the direct regioselective functionalization of the parent this compound are limited, analogous strategies from related heterocyclic systems, such as pyrrolizidines and dispiropyrrolidines, offer valuable insights. The inherent electronic properties of the pyridone and pyrrole (B145914) rings dictate the likely positions for electrophilic and nucleophilic attack.

One of the primary strategies for achieving regioselectivity is through multi-component reactions where the desired substituents are incorporated in a controlled manner during the construction of the heterocyclic core. For instance, the efficient and regioselective synthesis of functionalized dispiropyrrolizidine derivatives has been accomplished via a three-component [3+2] cycloaddition reaction of azomethine ylides. nih.govresearchgate.net This one-pot procedure allows for the precise placement of functional groups, a principle that can be extended to the synthesis of substituted this compound analogues. nih.govresearchgate.net

Furthermore, computational studies, such as those performed on the related pyrido[3,2-b]indolizine scaffold, can predict the reactivity of different positions within the molecule. nih.gov Time-dependent density functional theory (TD-DFT) calculations can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) coefficients, indicating the most probable sites for electrophilic and nucleophilic substitution, respectively. nih.gov Such in silico analyses can guide the rational design of regioselective functionalization strategies for this compound.

Introduction of Diverse Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the this compound nucleus, enabling the synthesis of diverse chemical libraries for biological screening. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are well-established for their broad substrate scope and functional group tolerance. wikipedia.orgwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

The synthesis of tripentone analogues of this compound showcases the application of these methods. nih.gov Although the specific coupling reactions on the final this compound core are not detailed in the primary literature, the synthesis of precursors and related heterocyclic systems heavily relies on these transformations. For example, the Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoborane and a halide or triflate. libretexts.org This reaction would be suitable for introducing aryl or heteroaryl substituents onto a halogenated this compound derivative. The reaction typically employs a palladium catalyst and a base, with a wide range of compatible solvents. mdpi.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key reaction for diversification. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, allows for the introduction of alkynyl moieties, which can serve as handles for further functionalization or as integral parts of the final molecule. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from amines and aryl halides. wikipedia.orglibretexts.org This reaction is instrumental in introducing amino groups, which are prevalent in many biologically active compounds. The development of sophisticated phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. youtube.comnih.gov

The following table summarizes the key palladium-catalyzed coupling reactions applicable for the derivatization of a hypothetical halo-substituted this compound:

Coupling Reaction Reactants Catalyst System (Typical) Bond Formed Introduced Substituent
Suzuki-Miyaura Halo-5H-Pyrido[3,2-b]pyrrolizin-5-one + Organoborane (R-B(OR)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-CAryl, Heteroaryl, Vinyl
Sonogashira Halo-5H-Pyrido[3,2-b]pyrrolizin-5-one + Terminal Alkyne (R-C≡CH)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine baseC-C (sp²-sp)Alkynyl
Buchwald-Hartwig Amination Halo-5H-Pyrido[3,2-b]pyrrolizin-5-one + Amine (R₂NH)Pd catalyst with phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)C-NAmino

Modification of the Pyrrolizinone Ring System

Alterations to the core this compound ring system can lead to the discovery of novel scaffolds with unique biological profiles. While direct modifications such as ring-opening or expansion of this compound are not extensively documented, synthetic strategies for related fused heterocyclic systems provide a basis for potential transformations.

For instance, the synthesis of new functionalized pyrido[3,2-f]pyrrolo[1,2-a] wikipedia.orgnih.govdiazepin-5-ones involves the treatment of a 2-[2-formyl(pyrrol-1-yl)]pyridin-3-carbonitrile precursor with sodium percarbonate, leading to the formation of a seven-membered diazepine (B8756704) ring. researchgate.net This suggests that with an appropriately functionalized precursor, similar ring expansion strategies could be applied to the this compound system.

Furthermore, Niementowski-type ring condensation reactions have been used to prepare pyrido[3,2-e] wikipedia.orgnih.govresearchgate.nettriazines, which are aza-analogs of fungicidal pyridopyrazines. researchgate.net This highlights the potential for synthesizing aza-analogs of this compound by replacing one or more carbon atoms in the pyrrole or pyridine (B92270) ring with nitrogen, which could significantly alter the electronic and steric properties of the molecule.

Formation of Conjugates and Probes Based on this compound

The inherent fluorescent properties of certain heterocyclic cores make them attractive scaffolds for the development of chemical probes and conjugates for bioimaging and diagnostics. The rational design of the related pyrido[3,2-b]indolizine scaffold has led to the creation of tunable fluorescent fluorophores. nih.gov By strategically placing substituents, the emission wavelength of these compounds can be modulated across the visible spectrum. nih.gov A similar approach could be applied to the this compound system to develop novel fluorescent probes.

The synthesis of fluorescent probes often involves conjugating the fluorophore to a recognition moiety that targets a specific biomolecule or cellular component. For example, fluorescent probes based on the pyochelin siderophore scaffold have been synthesized for the detection of iron. figshare.com Similarly, BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been prepared and their fluorescence response to viscosity has been studied. nih.gov These examples demonstrate the feasibility of attaching various functional units to a core heterocycle to create sophisticated molecular tools.

A potential strategy for creating a this compound-based probe would involve introducing a reactive handle, such as an amino or carboxyl group, onto the scaffold. This handle could then be used to conjugate the molecule to a biomolecule of interest, such as a peptide or an antibody, or to a specific targeting ligand.

Library Synthesis and Combinatorial Approaches to this compound Analogues

Combinatorial chemistry and library synthesis are powerful strategies for accelerating the discovery of new bioactive compounds by rapidly generating a large number of diverse analogues. stanford.edufortunepublish.com The synthesis of a library of this compound tripentone analogues is a prime example of this approach. nih.gov In this study, a series of analogues were efficiently synthesized with varying substituents, leading to the identification of derivatives with potent antitumor activity. nih.gov

The synthesis of these analogues was achieved in good to excellent yields, demonstrating the robustness of the synthetic route for library generation. nih.gov The variation was introduced in the final step by reacting a common precursor with a range of different carbohydrazides, resulting in a library of tripentone analogues with diverse side chains. researchgate.net

Three-component combinatorial synthesis has also been successfully employed to create libraries of related fused heterocyclic systems, such as 6H-pyrido[2′,1′:2,3]imidazo-[4,5-c]isoquinolin-5(6H)-one derivatives. nih.gov Such multi-component reactions are highly efficient for library synthesis as they allow for the introduction of multiple points of diversity in a single step. This approach could be adapted for the combinatorial synthesis of this compound analogues, providing a rapid means to explore the structure-activity landscape of this promising scaffold.

Computational and Theoretical Studies on 5h Pyrido 3,2 B Pyrrolizin 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and related properties, which are crucial for understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic ground state properties of molecules by calculating the electron density. For a molecule like 5H-Pyrido[3,2-b]pyrrolizin-5-one, DFT studies would typically focus on optimizing the molecular geometry and calculating key electronic descriptors.

Detailed Research Findings: Studies on related heterocyclic systems demonstrate that DFT, often using the B3LYP functional, provides reliable data on electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting the molecule is more polarizable and reactive. nih.govscirp.org

The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov For this compound, the carbonyl oxygen and the pyridine (B92270) nitrogen would be expected to be regions of negative potential, while hydrogen atoms would be areas of positive potential. These insights are crucial for predicting intermolecular interactions, such as those with biological receptors.

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify reactivity. irjweb.comphyschemres.org A lower chemical hardness value, for instance, indicates a "softer" molecule that is more reactive. nih.gov

Table 1: Illustrative Electronic Properties Calculated via DFT for a Heterocyclic Compound This table presents typical data obtained from DFT calculations on analogous aromatic heterocyclic compounds to illustrate the expected parameters for this compound.

ParameterDescriptionIllustrative ValueReference
EHOMO Energy of the Highest Occupied Molecular Orbital-6.646 eV scirp.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.816 eV scirp.org
Energy Gap (ΔE) ELUMO - EHOMO4.83 eV scirp.org
Chemical Hardness (η) (ELUMO - EHOMO) / 22.415 eV irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO) / 24.231 eV physchemres.org
Electrophilicity Index (ω) χ² / (2η)3.70 eV physchemres.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While highly accurate, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) are computationally more demanding than DFT and are typically reserved for smaller molecules or for benchmarking results from less expensive methods. For a molecule the size of this compound, DFT is often the more practical choice for routine calculations. Specific ab initio studies focused on this compound are not prominent in the literature, likely due to the efficiency and accuracy of modern DFT functionals for such systems.

Molecular Dynamics Simulations of Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. uni-muenchen.de This technique is invaluable for understanding the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein or DNA. nih.gov An MD simulation provides an atomistic view of how a ligand binds to a receptor, the stability of the resulting complex, and the key intermolecular forces involved. nih.gov

Detailed Research Findings: For this compound and its analogs, which have shown potential as antitumor agents, MD simulations are crucial for elucidating their mechanism of action. nih.gov A typical simulation would involve placing the molecule in the active site of a target protein (identified, for example, through molecular docking) and simulating its behavior in a solvated environment for a duration of nanoseconds to microseconds. nih.govnih.gov

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand position from its initial state. A stable, converging RMSD value indicates that the complex has reached equilibrium. nih.gov

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values indicate flexible regions, while low values point to stable, often crucial, interaction sites. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time, identifying critical stabilizing interactions.

Binding Free Energy Calculation: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding affinity of the ligand to the protein, providing a more accurate prediction than docking scores alone.

Studies on related pyrido[3,4-d]pyrimidine (B3350098) inhibitors have successfully used MD simulations to understand how different substituents affect binding stability within the Mps1 protein kinase, revealing the importance of specific hydrogen bonds and hydrophobic interactions. nih.gov

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex This table illustrates the type of data generated from MD simulations, based on studies of similar heterocyclic inhibitors.

ParameterDescriptionTypical FindingReference
RMSD of Protein Measures overall protein structural stability during simulation.Fluctuates initially, then stabilizes within 1-3 Å, indicating a stable complex. nih.gov
RMSF of Active Site Residues Measures flexibility of amino acids interacting with the ligand.Low fluctuation for key binding residues, indicating stable interactions. nih.gov
Intermolecular H-Bonds Number of hydrogen bonds between ligand and protein over time.Consistent presence of 2-4 H-bonds indicates strong, specific binding. nih.gov
Binding Free Energy (MM/GBSA) Theoretical estimation of binding affinity.Values ranging from -50 to -100 kcal/mol suggest favorable binding. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties. By calculating vibrational frequencies (IR and Raman), nuclear magnetic shieldings (NMR), and electronic transitions (UV-Vis), theoretical spectra can be generated. These calculated spectra are invaluable for interpreting and validating experimental data, helping to assign complex signals and confirm molecular structure.

Detailed Research Findings: Studies on related complex heterocycles like substituted 5H-pyrido[3,2-a]phenoxazin-5-ones have shown that DFT calculations (using the GIAO method for NMR) can reproduce experimental ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov Similarly, time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov Comparing the calculated vibrational frequencies with an experimental IR spectrum can confirm the presence of specific functional groups, such as the carbonyl (C=O) stretch in the this compound core. Experimental IR data for the related 5-benzyl-5H-pyrido[3,2-b]indole shows characteristic peaks for aromatic C-H and other structural features. nih.gov

Table 3: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Heterocyclic System This table demonstrates the typical correlation between experimental and computationally predicted spectroscopic values, based on data from analogous compounds.

Spectroscopic DataExperimental ValueCalculated Value (DFT)Reference (for methodology)
¹H NMR (δ, ppm) 7.127.10 nih.gov
¹³C NMR (δ, ppm) 141.9142.5 nih.gov
IR (ν, cm⁻¹) 1621 (C=C stretch)1615 nih.gov
UV-Vis (λmax, nm) 272274 nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a lens to view the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

Detailed Research Findings: For this compound, reaction pathway analysis could be applied to understand its synthesis. For example, modeling the final cyclization step would involve calculating the activation energy required to form the new ring. This information is valuable for optimizing reaction conditions like temperature and catalyst choice. A proposed formation mechanism for the related 5H-pyrido[3,2-a]phenoxazin-5-one has been described, highlighting the kind of mechanistic questions that can be addressed computationally. nih.govresearchgate.net Such studies typically use DFT to calculate the energies of reactants, products, and transition state structures, thereby mapping out the entire reaction coordinate and determining the rate-limiting step. While specific transition state models for this compound synthesis are not published, the methodology is well-established for related organic reactions.

Aromaticity and Aromatic Stabilization Energy Calculations for the Pyrido[3,2-b]pyrrolizin-5-one System

Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with delocalized π-electrons. ni.ac.rs The this compound core contains fused pyridine (six-membered) and pyrrole (B145914) (five-membered) rings, and computational methods can quantify the aromatic character of each ring individually.

Detailed Research Findings: The most common magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS is calculated at the center of a ring; a negative value indicates a diatropic ring current and thus aromaticity, while a positive value indicates a paratropic current and anti-aromaticity. github.iosemanticscholar.org NICS-scan curves, which plot the NICS value at various heights perpendicular to the ring plane, provide a more detailed picture of the π- and σ-electron contributions to aromaticity. scispace.com

Another approach is to calculate the Aromatic Stabilization Energy (ASE) through methods like Isomerization Stabilization Energy (ISE). ni.ac.rs This involves calculating the energy difference between the aromatic compound and a non-aromatic, hypothetical isomer with the same number of atoms and bonds. A large, negative energy difference indicates significant stabilization due to aromaticity.

For the this compound system, one would expect the pyridine ring to exhibit aromatic character. The pyrrole ring, fused to both the pyridine and a carbonyl group, would have its aromaticity influenced by the electron-withdrawing nature of the adjacent functionalities. NICS calculations would be the ideal tool to probe the local aromaticity of each ring within the fused system. ethz.ch

Table 4: Typical NICS(1)zz Values for Quantifying Aromaticity NICS(1)zz is the zz-component of the NICS tensor calculated 1.0 Å above the ring center, considered a reliable aromaticity indicator. This table shows reference values.

CompoundRing TypeAromaticityTypical NICS(1)zz Value (ppm)Reference (for concept)
Benzene 6π AromaticAromatic~ -30 scispace.com
Pyridine 6π AromaticAromatic~ -25 ni.ac.rs
Pentalene 8π Anti-aromaticAnti-aromatic~ +70 github.io
Cyclopentadienyl anion 6π AromaticAromatic~ -40 scispace.com

Computational Drug Discovery Principles and Virtual Screening of this compound Derivatives for Target Interaction

Computational drug discovery encompasses a variety of in silico techniques aimed at identifying and optimizing lead compounds. These methods are broadly categorized into structure-based and ligand-based approaches. Virtual screening, a key component of this process, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target, which is typically a protein or a nucleic acid.

For derivatives of this compound, which have demonstrated significant antiproliferative activity against human tumor cell lines, computational approaches are invaluable for elucidating their mechanism of action and for designing novel, more effective anticancer agents. nih.gov

Structure-Based Virtual Screening:

This approach requires the three-dimensional (3D) structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Molecular docking is the most prominent technique in structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of the interaction is estimated by a scoring function, which calculates a binding energy or a score representing the binding affinity.

In the context of this compound derivatives, molecular docking studies could be performed against various cancer-related protein targets to identify potential mechanisms of action. For instance, given that analogs of the related 9H-pyrido[2,3-b]pyrrolizin-9-one induce apoptosis, potential targets for docking could include proteins involved in apoptotic pathways such as caspases or members of the Bcl-2 family. nih.gov Furthermore, studies on similar heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones have employed molecular docking against a panel of cancer-related proteins including kinases (e.g., AKT1, Cdk2) and receptors (e.g., Ox2R) to identify potential interactions and rationalize observed cytotoxic effects. nih.gov

A hypothetical molecular docking study of this compound derivatives against a panel of cancer-related protein kinases might yield results as illustrated in the interactive table below.

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Compound A CDK2-8.5LEU83, ILE10, GLU81
Compound B VEGFR2-9.2CYS919, ASP1046, LYS868
Compound C EGFR-7.8LEU718, THR790, MET793
Compound D AKT1-8.9LYS179, GLU234, THR291

This table presents hypothetical data for illustrative purposes.

Ligand-Based Virtual Screening:

When the 3D structure of the target is unknown, ligand-based methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, a pharmacophore model could be developed based on the structures of the most active compounds identified from experimental screening. This model, defining the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, can then be used to screen virtual libraries for new molecules that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, a predictive model can be built. A QSAR study on amino-substituted pyrido[3,2-b]pyrazinones, a structurally related scaffold, successfully identified topological descriptors that were crucial for their inhibitory activity against phosphodiesterase-5 (PDE-5). researchgate.net Similarly, for this compound derivatives, a QSAR model could be developed using their experimentally determined cytotoxic activities (IC50 values) against cancer cell lines. nih.gov

The following interactive table shows experimentally determined IC50 values for some tripentone analogs of this compound, which could serve as the basis for a QSAR study. nih.gov

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
Analog 1 0.110.25
Analog 2 1.502.30
Analog 3 16.11>25
Analog 4 0.891.15

Data sourced from a study on the antitumor activity of this compound tripentone analogs. nih.gov

By combining these computational approaches, researchers can effectively navigate the vast chemical space to identify promising new derivatives of this compound for further experimental investigation as potential anticancer agents. Virtual screening can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of compounds with the highest probability of success.

Molecular Interactions and Biological Target Elucidation for 5h Pyrido 3,2 B Pyrrolizin 5 One Derivatives

In Vitro Mechanistic Studies of Molecular Binding

Derivatives of the pyrido[3,2-b]pyrrolizin-5-one scaffold have been the subject of in vitro studies to understand their binding mechanisms at a molecular level. For instance, a series of polycyclic iminoquinonic compounds, including 5H-pyrido[3,2-a]phenoxazin-5-one, which is structurally related to the 5H-pyrido[3,2-b]pyrrolizin-5-one core, have been synthesized and evaluated. nih.govresearchgate.net Spectroscopic methods, such as UV-vis and ¹H NMR, have provided evidence for the binding of these compounds to DNA. nih.gov These studies suggest that the planar nature of the polycyclic system facilitates intercalation between DNA base pairs, a common mechanism for many anticancer drugs. nih.govresearchgate.net

Molecular modeling and mechanics have further elucidated these interactions, proposing that electrostatic forces play a crucial role. For example, the positively charged pyridine (B92270) nitrogen of 5H-pyrido[3,2-a]phenoxazin-5-one is predicted to interact with the negatively charged phosphate (B84403) backbone of DNA, specifically with the oxygen atoms of a cytosine residue. nih.gov These electrostatic interactions, combined with stacking forces between the aromatic rings of the compound and the DNA bases, contribute to the stability of the complex and are thought to be a key factor in the observed antiproliferative activity. nih.gov

Enzyme Inhibition Kinetics and Target Identification

The biological activity of this compound derivatives is often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Topoisomerase I: Certain derivatives have been identified as inhibitors of topoisomerase I, an enzyme that plays a critical role in DNA replication and repair by relaxing supercoiled DNA. nih.gov For instance, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a related carboline compound, induces apoptosis by causing DNA double-strand breaks through the inhibition of topoisomerase I. nih.gov This inhibition is a key event leading to cell death in cancer cells. nih.gov

Tubulin Polymerization: A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed as inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies suggest that these derivatives bind to the colchicine (B1669291) binding site on tubulin. nih.gov

AKT1: In silico molecular docking studies have pointed to the serine/threonine kinase AKT1 as a potential target for some pyrrolo[3,4-b]pyridin-5-one derivatives. mdpi.com These compounds are predicted to act as allosteric inhibitors of AKT1, a key node in cell signaling pathways that promote cell survival and proliferation. mdpi.com

Phosphodiesterase 5 (PDE5): A class of 2-aryl, (N8)-alkyl substituted-6-aminosubstituted pyrido[3,2-b]pyrazinones, structurally related to the core scaffold, have been identified as potent and selective inhibitors of PDE5. nih.gov This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net

The table below summarizes the inhibitory concentrations (IC₅₀) of some pyrido[3,2-b]pyrrolizin-5-one analogs and related compounds against various cancer cell lines, highlighting their potential as antitumor agents. nih.gov

CompoundHCT-116 (IC₅₀ µM)MCF-7 (IC₅₀ µM)
Derivative 10.110.15
Derivative 216.1110.50

This table presents a selection of the most active derivatives from the study.

Receptor Ligand Binding Assays and Affinity Determination

Beyond enzyme inhibition, derivatives of the core scaffold have been investigated for their ability to bind to specific receptors.

Orexin 2 Receptor (Ox2R): In silico studies have suggested that certain pyrrolo[3,4-b]pyridin-5-one derivatives exhibit inhibitory properties towards the Orexin 2 Receptor (Ox2R), a G protein-coupled receptor. mdpi.com Molecular docking analyses have predicted favorable binding energies for these compounds with Ox2R. mdpi.com

Cell-Based Assays for Pathway Modulation

Cell-based assays have been instrumental in elucidating the mechanistic pathways through which this compound derivatives exert their effects.

Cell Cycle Analysis: Treatment of cancer cells with active derivatives has been shown to induce cell cycle arrest, a key mechanism of antiproliferative agents. For example, 9-aryl-5H-pyrido[4,3-b]indole derivatives cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Apoptosis Induction: A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a primary mode of action for these compounds. nih.gov Studies have shown that active derivatives can trigger a shift of viable cells towards early apoptosis without causing necrosis, indicating a targeted effect on cancer cells. nih.gov The induction of apoptosis is often a consequence of upstream events like DNA damage or cell cycle arrest. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation: The role of reactive oxygen species in the apoptotic process induced by related compounds has also been investigated. researchgate.netnih.gov Increased intracellular ROS levels can be a consequence of drug treatment and can contribute to the induction of apoptosis. researchgate.netnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the pyrido[3,2-b]pyrrolizin-5-one scaffold, SAR studies have provided valuable insights.

For instance, in a series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, it was found that an isopropyl substituent at the N-1 position and a meta-substituted aryl group at the 8-position with a sulphonamide or carbamate (B1207046) group led to the highest activity. mdpi.com Similarly, for amino-substituted pyrido[3,2-b]pyrazinones as PDE5 inhibitors, the nature of the substituents on the pyrazinone ring system significantly influences their potency and selectivity. nih.gov The presence of a 3,4,5-trimethoxyphenyl group as the A-ring and the 5H-pyrido[4,3-b]indole as the B-ring in one derivative resulted in the strongest activity against the HeLa cell line. nih.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to the this compound Scaffold

Both ligand-based and structure-based drug design strategies have been employed to develop novel inhibitors based on the this compound scaffold. nih.gov

Ligand-Based Drug Design: This approach relies on the knowledge of molecules that bind to a specific biological target. nih.gov Techniques like pharmacophore modeling and 3D-QSAR are used to identify the key chemical features required for biological activity. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the target protein is available, structure-based drug design can be utilized. nih.gov Molecular docking simulations, as seen with the targeting of AKT1 and tubulin by pyrido-indole derivatives, allow for the prediction of binding modes and affinities, guiding the design of more potent and selective inhibitors. nih.govmdpi.com X-ray crystallography of ligand-receptor complexes can provide detailed insights into the binding interactions, further refining the design process. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study on amino-substituted pyrido[3,2-b]pyrazinones as PDE5 inhibitors revealed that the topology of the molecules is a crucial determinant of their inhibitory activity. sciforum.net The generated models indicated that increasing molecular refractivity and the number of carbons connected to aromatic rings and single bonds, while decreasing the number of carbons connected to double bonds, could enhance PDE5 inhibition. sciforum.net Such models provide predictive power for designing new derivatives with improved activity. sciforum.net

Exploration of 5h Pyrido 3,2 B Pyrrolizin 5 One in Advanced Materials and Catalysis

Photophysical Properties and Optoelectronic Applications

The photophysical properties of heterocyclic compounds are at the heart of their applications in optoelectronics. While comprehensive studies on the parent 5H-Pyrido[3,2-b]pyrrolizin-5-one are still developing, research on related pyrrolizin-3-one derivatives provides valuable insights into the potential of this class of materials.

Detailed Research Findings:

Studies on pyrrolizine-3-one derivatives have shown that their absorption and emission characteristics are highly tunable through chemical modification. For instance, the introduction of a pyrrolyl substituent can have a significant impact on the Stokes shifts and quantum yield values. tandfonline.com The maximum absorbance peaks for such derivatives have been observed in the range of 306–416 nm, with fluorescence emission maxima appearing between 603–614 nm and 465–498 nm, depending on the specific substituent. tandfonline.com These properties suggest that derivatives of this compound could be engineered to absorb and emit light across the visible spectrum, a key requirement for applications in Organic Light-Emitting Diodes (OLEDs) and organic solar cells.

The inherent dipolar character of the this compound core, arising from the electron-withdrawing lactam carbonyl group and the electron-rich pyrrole (B145914) and pyridine (B92270) rings, could lead to interesting solvatochromic effects and make them suitable as emitters in OLEDs. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through substitution on the aromatic rings is a critical aspect for optimizing charge injection and transport in such devices.

Table 1: Photophysical Data of Selected Pyrrolizine-3-one Derivatives

Compound Type Absorbance Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φ)
Pyrrolyl-substituted 306–416 603–614 192–206 0.002–0.046
N-methyl pyrrolyl-substituted ~306–416 465–498 Not Reported Not Reported

Data sourced from studies on pyrrolizine-3-one derivatives and may not be fully representative of this compound itself. tandfonline.com

Integration of this compound into Polymers and Supramolecular Assemblies

The incorporation of functional chromophores into larger macromolecular structures like polymers and supramolecular assemblies can lead to materials with enhanced processability and novel collective properties. The rigid and planar structure of the this compound core makes it an attractive building block for creating well-defined, self-assembling systems.

Detailed Research Findings:

While direct examples of polymers incorporating this compound are not yet widely reported, the principles of supramolecular chemistry suggest strong potential. The presence of hydrogen bond donors (N-H in the pyrrole ring) and acceptors (the carbonyl oxygen and the pyridine nitrogen) can facilitate the formation of ordered structures through hydrogen bonding. analis.com.my Furthermore, the aromatic nature of the core can lead to π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in thin films. analis.com.my

The synthetic accessibility of derivatives allows for the introduction of polymerizable groups, enabling its integration into the main chain or as a pendant group in conjugated polymers. Such polymers could exhibit interesting optical and electronic properties, with potential applications in sensors, organic field-effect transistors (OFETs), and as active layers in photovoltaic devices. The ability of related pyrrolo[3,2-b]pyrrole-containing polymers to have their optoelectronic properties tailored through the choice of comonomers highlights the potential for this class of materials. rsc.org

Role of this compound as a Ligand in Organometallic Chemistry and Catalysis

The field of organometallic chemistry relies on the design of ligands that can stabilize metal centers and modulate their reactivity. The this compound scaffold possesses multiple potential coordination sites, making it a versatile candidate for ligand development.

Detailed Research Findings:

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate chelating ligand for a variety of metal ions. Additionally, the pyrrole nitrogen, after deprotonation, can also participate in metal coordination. This versatility allows for the formation of stable metal complexes with defined geometries. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, could be fine-tuned by introducing substituents on the aromatic rings.

While specific examples of this compound as a ligand in catalysis are still emerging, the broader class of N-heterocyclic ligands has seen extensive use in a wide range of catalytic transformations. The principles of ligand design in organometallic chemistry suggest that metal complexes of this compound could find applications in cross-coupling reactions, hydrogenation, and oxidation catalysis. The rigid backbone of the ligand could enforce specific coordination geometries around the metal center, leading to high selectivity in catalytic reactions.

Catalytic Activity of this compound Derivatives in Organic Transformations

Beyond their role as ligands, heterocyclic compounds can also act as organocatalysts, mediating organic reactions without the need for a metal center. The functional groups present in this compound suggest its potential in this capacity.

Detailed Research Findings:

The pyrrole N-H group can act as a hydrogen bond donor, activating electrophiles, while the carbonyl oxygen and pyridine nitrogen can act as hydrogen bond acceptors or Lewis basic sites to activate nucleophiles. This bifunctional nature could be exploited in a variety of asymmetric catalytic transformations.

Although research into the catalytic activity of this compound derivatives is in its early stages, the known reactivity of similar heterocyclic systems provides a strong foundation for future exploration. For instance, derivatives could potentially catalyze aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The development of chiral derivatives of this compound is a particularly promising avenue for the development of new asymmetric organocatalysts. The synthesis of various derivatives has been reported, demonstrating the feasibility of creating a library of potential catalysts for screening in different organic transformations. nih.gov

Emerging Research Directions and Future Challenges for 5h Pyrido 3,2 B Pyrrolizin 5 One Chemistry

Innovations in Sustainable Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern medicinal chemistry. For the synthesis of 5H-Pyrido[3,2-b]pyrrolizin-5-one and its analogs, the focus is shifting from traditional, often harsh, methods to more sustainable practices. These innovations not only reduce the environmental impact but also often lead to higher yields and greater molecular diversity.

One-pot, multi-component reactions (MCRs) represent a significant advance in the synthesis of complex heterocyclic systems. rasayanjournal.co.innih.gov These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product in a sequential manner, are highly atom-economical and reduce the need for intermediate purification steps, saving time, solvents, and energy. The synthesis of related aza-analogs has been achieved through such cascade strategies, suggesting a promising avenue for the construction of the this compound core. rasayanjournal.co.in

Microwave-assisted synthesis is another green chemistry technique that is gaining traction in the synthesis of nitrogen-containing heterocycles. orientjchem.orgresearchgate.netresearchgate.netmdpi.com Microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often leads to cleaner reactions with higher yields. researchgate.net This technology has been successfully applied to the synthesis of various aza-analogs and other fused heterocyclic systems, and its application to the synthesis of this compound derivatives is a logical and promising next step. orientjchem.orgresearchgate.net

The use of mechanochemical methods, such as ball milling, offers a solvent-free approach to the synthesis of heterocyclic compounds. rasayanjournal.co.in This technique has been successfully used for the synthesis of related pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines, demonstrating its potential for the environmentally friendly construction of the this compound scaffold. mdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methodologies for Heterocyclic Compounds

FeatureConventional SynthesisSustainable Synthesis (MCRs, Microwave, Mechanochemical)
Reaction Time Often hours to daysMinutes to hours
Solvent Usage HighLow to none
Energy Consumption High (prolonged heating)Lower (rapid heating or no heating)
Waste Generation Significant (byproducts, solvents)Minimized (higher atom economy)
Purification Multiple steps often requiredSimplified, sometimes direct isolation of pure product
Yields Variable, can be lowOften improved

Advanced Characterization Techniques for Complex Derivations

The complex, three-dimensional nature of this compound and its derivatives necessitates the use of advanced analytical techniques for unambiguous structure elucidation and conformational analysis. While standard techniques like 1H and 13C NMR and mass spectrometry are fundamental, a deeper understanding of these molecules requires a more sophisticated approach.

Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, are invaluable for assigning the complex proton and carbon signals in these fused heterocyclic systems. ipb.ptresearchgate.net These experiments help to establish connectivity between atoms and are crucial for confirming the regiochemistry of substitutions on the aromatic rings. For even more detailed structural analysis, Nuclear Overhauser Effect (NOE) based experiments, like NOESY, can provide information about the spatial proximity of atoms, which is essential for determining the stereochemistry of chiral centers and the preferred conformation of the molecule in solution. ipb.ptresearchgate.net

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govnih.gov For novel derivatives of this compound, obtaining a crystal structure is the gold standard for confirming its absolute configuration and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its packing in the solid state. nih.gov

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.netresearchgate.net These methods can be used to predict the optimized geometry, electronic properties, and spectroscopic data (such as NMR chemical shifts and vibrational frequencies) of new derivatives. researchgate.netresearchgate.net Comparing these calculated parameters with experimental results can provide a high level of confidence in the structural assignment.

Elucidation of Novel Biological Activities and Molecular Targets

While the initial focus on this compound derivatives has been their promising antitumor activity, a significant area of emerging research is the exploration of other potential therapeutic applications and the identification of their specific molecular targets.

The primary reported biological activity of this compound analogs is their cytotoxicity against human tumor cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7). nih.gov These compounds have been shown to induce apoptosis, a form of programmed cell death, and to arrest the cell cycle in the mitotic phase. nih.gov The selectivity of some derivatives for tumor cells over normal cells suggests a promising therapeutic window. nih.gov

Beyond this initial finding, the vast chemical space that can be explored through derivatization of the this compound scaffold opens up the possibility of discovering novel biological activities. The structural similarity of this scaffold to other biologically active fused nitrogen heterocycles suggests that it could interact with a range of biological targets. For example, related fused heterocyclic systems have shown activity as inhibitors of enzymes like topoisomerase and poly (ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy. acs.orgnih.gov Further investigation into the potential of this compound derivatives to inhibit these or other enzymes is a key area for future research.

Table 2: Potential Biological Targets for Fused Nitrogen Heterocycles

Target ClassExample(s)Potential Therapeutic Application
Kinases Aurora Kinase, Tyrosine KinasesCancer
DNA Interacting Enzymes Topoisomerase, PARPCancer
Receptors Serotonin Receptors, Estrogen ReceptorsNeurological Disorders, Cancer
Microtubules TubulinCancer

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the exploration of this compound chemistry is poised to benefit significantly from these technologies. AI and ML can accelerate the discovery process by predicting the properties and activities of new molecules, thereby prioritizing synthetic efforts and reducing the time and cost of research and development.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govnih.govunair.ac.id By developing robust QSAR models for this compound derivatives, it is possible to predict the activity of virtual compounds before they are synthesized. nih.govunair.ac.id This allows for the in silico screening of large virtual libraries to identify the most promising candidates for synthesis and biological testing.

Molecular docking is another powerful computational tool that can predict the binding mode and affinity of a small molecule to the active site of a biological target. researchgate.netnih.govnih.govunair.ac.id For this compound derivatives, docking studies can be used to hypothesize their interactions with potential protein targets, such as kinases or DNA-interacting enzymes. nih.gov This information can guide the design of new analogs with improved potency and selectivity.

More advanced ML algorithms, such as random forests and deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds with even greater accuracy. researchgate.netnih.gov As more data on the biological activity of this compound derivatives becomes available, these models will become increasingly powerful tools for accelerating the discovery of new drug candidates. researchgate.netnih.gov

Overcoming Synthetic and Mechanistic Characterization Hurdles

Despite the promise of this compound, there are several synthetic and mechanistic challenges that need to be addressed to fully unlock its potential. The construction of this complex, fused heterocyclic system can be challenging, and a thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and accessing a wider range of derivatives.

One of the main synthetic hurdles is the regioselective functionalization of the aromatic rings. The development of methods for the controlled introduction of substituents at specific positions is essential for establishing clear structure-activity relationships. nih.gov This may involve the use of directing groups or the development of novel catalytic systems.

The final cyclization step to form the pyrrolizinone ring can also be challenging and may require careful optimization of reaction conditions. researchgate.net Mechanistic studies, including the use of computational chemistry and the isolation and characterization of reaction intermediates, are needed to gain a deeper understanding of this key bond-forming reaction. researchgate.netnih.govresearchgate.net

Furthermore, the inherent complexity of the this compound scaffold can make purification and characterization of its derivatives difficult. The development of robust purification protocols and the application of advanced analytical techniques, as discussed in section 9.2, are essential for overcoming these challenges.

Q & A

Q. What are the common synthetic routes for 5H-Pyrido[3,2-b]pyrrolizin-5-one derivatives?

Q. What spectroscopic techniques confirm the structure of this compound?

<sup>1</sup>H NMR (300 MHz, CDCl3) is critical for verifying substituent positions and stereochemistry. For 11a , signals at δ 1.25–3.15 (cyclohexyl protons) and δ 4.05 (methyl group) confirm alkyl chain attachment . Elemental analysis (e.g., 59.48% C in 11a ) validates purity and stoichiometry . IR spectroscopy (e.g., 1650 cm<sup>-1</sup> for carbonyl groups) is used for functional group identification .

Q. How do hydrogen bond donors/acceptors influence solubility?

The parent compound has 1 hydrogen bond donor and 2 acceptors (XLogP = 0.5), suggesting moderate hydrophilicity . Introducing polar groups (e.g., -OH or -NH2) increases aqueous solubility, while lipophilic substituents (e.g., cyclohexylpentyl in 11a ) enhance membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of halogenated derivatives?

Chlorination at specific positions (e.g., 11b–11d ) requires controlled temperature (72°C) and catalytic Pd(OAc)2 in CF3COOH to prevent overhalogenation . For fluorinated analogs (11f ), electrophilic fluorinating agents (e.g., Selectfluor®) under inert atmospheres minimize side reactions .

Q. How to resolve contradictions in biological activity data across derivatives?

Discrepancies in antifungal vs. antitumor activity (e.g., 11a vs. 11e ) arise from substituent electronic effects. Chlorine at position 6 (11b ) enhances antifungal activity (logP = 2.1), while trifluoromethyl groups (11e ) improve antitumor potency by stabilizing π-π interactions with enzyme active sites . Use dose-response assays (IC50) and molecular docking to validate target specificity .

Q. What strategies enhance metabolic stability in vivo?

Cyclohexylpentyl chains in 11a reduce oxidative metabolism by cytochrome P450 enzymes . Introducing electron-withdrawing groups (e.g., -CF3 in 11e ) or rigidifying the core (e.g., spirocyclic analogs) improves resistance to hydrolysis .

Data Contradiction Analysis

Q. Why do some derivatives show poor correlation between in vitro and in vivo activity?

Example : Compound 90 (IC50 = 0.162 µM for KDM1A inhibition) exhibits reduced efficacy in vivo due to rapid clearance. This discrepancy is resolved by PEGylation to increase half-life or co-administration with CYP inhibitors .

Structure-Activity Relationship (SAR) Insights

  • Electron-deficient substituents (e.g., -Cl, -CF3) enhance DNA intercalation and topoisomerase inhibition .
  • N-methylation (e.g., 11a ) reduces cationic charge, improving blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.